molecular formula C7H14ClNO3 B2394589 (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 2255321-86-7

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2394589
CAS No.: 2255321-86-7
M. Wt: 195.64
InChI Key: KFNDGXLMGLFLGY-IBTYICNHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound in the design of novel bioactive molecules with specific pharmacological properties.

Properties

IUPAC Name

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNDGXLMGLFLGY-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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